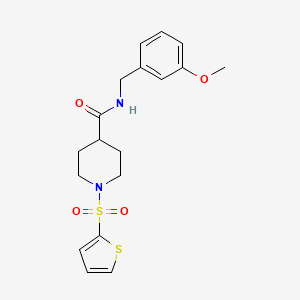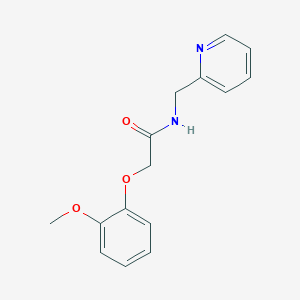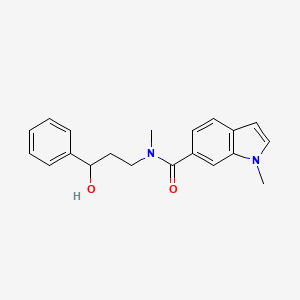![molecular formula C19H24N4O4 B5679388 (4S)-N-ethyl-1-(3-furylmethyl)-4-{[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]amino}-L-prolinamide](/img/structure/B5679388.png)
(4S)-N-ethyl-1-(3-furylmethyl)-4-{[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]amino}-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of prolinamide derivatives involves several key steps, including the acylation of substituted 2-aminopropanamides and subsequent deprotection processes. For example, the acylation of substituted 2-aminopropanamides with various proline derivatives has been used to prepare substituted 1-protected N-prolinamides, which upon deprotection yield N-prolinamides. These compounds have been tested as organocatalysts in reactions such as the aldol reaction, demonstrating their utility in asymmetric synthesis (Panov et al., 2011).
Molecular Structure Analysis
The molecular structure of prolinamide derivatives can significantly influence their chemical properties and reactivity. Crystal structure determinations using X-ray diffraction have been instrumental in understanding the conformations and configurations of these molecules. For instance, the crystal structure of N′-acetyl-L-prolinamide and related compounds has been determined, providing insight into their three-dimensional arrangement and hydrogen-bonding patterns (Benedetti et al., 1976).
Chemical Reactions and Properties
Prolinamide derivatives participate in a variety of chemical reactions, serving as catalysts in aldol reactions, amide bond formation, and other transformations. Their chemical reactivity is often attributed to the presence of functional groups that can act as hydrogen bond donors or acceptors, facilitating reaction mechanisms. The synthesis and application of prolinamide in asymmetric aldol reactions highlight its role in promoting enantioselective synthesis, an area of significant interest in organic chemistry (Dai Jin-ling, 2011).
Propiedades
IUPAC Name |
(2S,4S)-N-ethyl-1-(furan-3-ylmethyl)-4-[[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]amino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-3-20-18(25)16-9-14(11-23(16)10-13-6-8-27-12-13)21-19(26)17(24)15-5-4-7-22(15)2/h4-8,12,14,16H,3,9-11H2,1-2H3,(H,20,25)(H,21,26)/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPZBAALILKFAF-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CN1CC2=COC=C2)NC(=O)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1C[C@@H](CN1CC2=COC=C2)NC(=O)C(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-N-ethyl-1-(3-furylmethyl)-4-{[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]amino}-L-prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(ethylamino)-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-5-pyrimidinecarboxamide](/img/structure/B5679314.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5679316.png)

![3-allyl-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5679321.png)
![2,2-dimethylpropyl 3-oxo-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5679326.png)

![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5679347.png)
![2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5679358.png)
![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]chromane-3-carboxamide](/img/structure/B5679364.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5679386.png)

amino]-2-hydroxypropyl}sulfamate](/img/structure/B5679396.png)